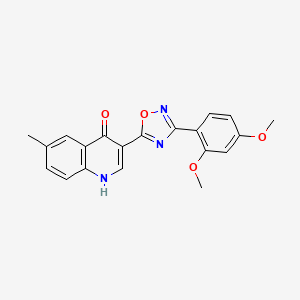

3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-11-4-7-16-14(8-11)18(24)15(10-21-16)20-22-19(23-27-20)13-6-5-12(25-2)9-17(13)26-3/h4-10H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZFHLAEEKPYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the oxadiazole ring and the dimethoxyphenyl group. Key steps may include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Oxadiazole Ring: This step often involves cyclization reactions using hydrazides and carboxylic acids or their derivatives.

Attachment of the Dimethoxyphenyl Group: This can be accomplished through electrophilic aromatic substitution reactions or cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amines and reduced oxadiazole derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and quinoline derivatives exhibit significant antimicrobial activity against various pathogens.

-

Case Study: Antibacterial Activity

A study evaluated the antibacterial properties of several synthesized oxadiazole derivatives, including those related to the compound . The results indicated that compounds with electron-withdrawing groups showed enhanced activity against Mycobacterium smegmatis and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL for some derivatives . - Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 | Highly Active |

| 6e | Pseudomonas aeruginosa | 12.5 | Moderately Active |

| 7a | Candida albicans | 15 | Active |

Anticancer Potential

The anticancer properties of the compound have also been investigated, particularly its effects on various cancer cell lines.

-

Case Study: Antiproliferative Activity

A series of studies focused on the antiproliferative effects of quinoline derivatives against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent anticancer activity . - Table 2: Anticancer Activity of Related Compounds

| Compound ID | Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | HCT-116 | 1.9 | Highly Active |

| Compound B | MCF-7 | 2.3 | Highly Active |

| Compound C | HCT-116 | 7.52 | Moderately Active |

Mechanism of Action

The mechanism of action of 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The oxadiazole ring may interact with enzymes and proteins, inhibiting their activity. Additionally, the dimethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Quinoline Hybrids

Compound MA2 (N-(3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine):

- Structural Differences: Replaces the quinolin-4(1H)-one core with a 6-methoxyquinolin-3-amine group and substitutes the 2,4-dimethoxyphenyl with a 2-chloro-4-fluorophenyl moiety.

- Activity: Demonstrated high affinity for cannabinoid receptor type 2 (CB2) (IC₅₀ = 8.2 nM) and moderate brain uptake in preclinical models, attributed to the fluorophenyl group’s lipophilicity .

- Key Data :

| Property | MA2 | Target Compound |

|---|---|---|

| Molecular Weight | 454.9 g/mol | ~405.4 g/mol (estimated) |

| logP (lipophilicity) | 3.8 | ~3.2 (predicted) |

| Bioactivity | CB2 agonist | Undocumented (structural inference suggests similar targets) |

Compound MA3 (6-(2-Fluoroethoxy)-N-(3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)quinolin-3-amine):

- Structural Differences: Incorporates a 2-fluoroethoxy group at position 6 of the quinoline, enhancing metabolic stability and brain penetration.

- Activity : Superior brain uptake (SUV = 1.5 in rat models) compared to MA2, highlighting the role of fluorine in pharmacokinetics .

Oxadiazole-Containing Pesticides

Oxadiazon (3-(2,4-Dichloro-5-(1-Methylethoxy)Phenyl)-5-(1,1-Dimethylethyl)-1,3,4-Oxadiazol-2(3H)-one):

- Structural Differences: Substitutes the quinoline core with a dichlorophenyl group and includes a tert-butyl substituent.

- Activity: Herbicidal action via inhibition of protoporphyrinogen oxidase, a mechanism distinct from neurological targets. The dichloro and isopropoxy groups enhance environmental stability .

Oxadiargyl (3-(2,4-Dichloro-5-(2-Propynyloxy)Phenyl)-5-(1,1-Dimethylethyl)-1,3,4-Oxadiazol-2(3H)-one):

- Structural Differences : Replaces the isopropoxy group with a propargyloxy chain, improving soil mobility.

- Activity : Broader-spectrum herbicide with prolonged residual activity, emphasizing the role of alkoxy substituents in agrochemical design .

Pharmacologically Active Analogues

KS-00003JYT (3-(3-Chlorophenyl)-6-{[3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7(6H)-one):

- Structural Differences: Integrates a triazolo-pyrimidinone core instead of quinolin-4(1H)-one but retains the 2,4-dimethoxyphenyl-oxadiazole motif.

Key Research Findings and Implications

- Substituent Effects :

- Methoxy groups (e.g., in the target compound) improve lipophilicity but may reduce metabolic stability compared to halogenated derivatives (e.g., MA2, MA3) .

- Fluorine substitution enhances brain penetration, as seen in MA3, suggesting that the target compound’s dimethoxyphenyl group may prioritize receptor affinity over CNS bioavailability .

- Contrasting mechanisms in pesticides (oxadiazon/oxadiargyl) highlight the scaffold’s versatility, dependent on substituent-driven target specificity .

Biological Activity

3-(3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The compound is synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent modifications to the quinoline structure. The synthetic route typically includes:

- Formation of 1,2,4-Oxadiazole : The initial step involves the reaction of appropriate hydrazones with carboxylic acids or their derivatives.

- Quinoline Modification : The quinoline moiety is introduced or modified through condensation reactions with substituted phenols or amines.

Antiproliferative Effects

Research has demonstrated that 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one exhibits significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) | GI50 (µM) |

|---|---|---|---|

| MDA-MB-231 (Breast) | 10 | 47 | 15 |

| PC-3 (Prostate) | 15 | 56 | Not Determined |

| MRC-5 (Fibroblast) | 15 | >82 | Not Applicable |

The viability percentage indicates a concentration-dependent decrease in cell survival, particularly in MDA-MB-231 cells where viability dropped to less than 47% at a concentration of 10 µM .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Cell Cycle Arrest : Studies suggest that treatment with this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

- Inhibition of Key Signaling Pathways : The compound may interfere with signaling pathways critical for cancer cell proliferation and survival.

Study on Antioxidant Activity

A study evaluated the antioxidant properties of related oxadiazole derivatives and found that they exhibit significant free radical scavenging activity. This suggests potential protective effects against oxidative stress-related diseases .

Comparative Analysis with Other Compounds

In comparative studies, derivatives of quinoline and oxadiazole showed varying degrees of cytotoxicity. For instance, certain analogues demonstrated lower GI50 values compared to established chemotherapeutics like erlotinib .

Table 2: Comparative GI50 Values

| Compound | GI50 (µM) |

|---|---|

| 3-(3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one | 15 |

| Erlotinib | 33 |

| Other Quinoline Derivatives | 22 - 31 |

Q & A

Q. Basic

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms quinoline and oxadiazole ring systems.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₂₁H₂₀N₃O₄).

- FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and C-O-C (oxadiazole, ~1250 cm⁻¹) stretches .

How can researchers investigate the mechanism of action against cancer cell lines?

Q. Advanced

- In vitro assays : Measure IC₅₀ values in cell lines (e.g., MCF-7, HL-60) using MTT or ATP-based viability assays.

- Enzyme inhibition studies : Screen against kinases (e.g., EGFR, Aurora B) linked to quinoline derivatives’ activity.

- Molecular docking : Predict binding to ATP-binding pockets using software like AutoDock Vina, referencing crystallographic data from similar compounds .

How to resolve discrepancies in biological activity data among structural analogs?

Q. Advanced

- Systematic SAR studies : Compare substituent effects (e.g., 2,4-dimethoxy vs. 2-fluoro groups) on potency.

- In silico ADMET profiling : Use tools like SwissADME to correlate lipophilicity (logP) or metabolic stability with activity trends.

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH, serum concentration) to minimize variability .

Example SAR Table (Hypothetical Data):

| Substituent on Oxadiazole | IC₅₀ (μM) in HL-60 | LogP |

|---|---|---|

| 2,4-Dimethoxyphenyl | 8.2 | 2.5 |

| 3-Chlorophenyl | 12.4 | 3.1 |

| 4-Fluorophenyl | 6.7 | 2.8 |

What computational approaches predict binding affinity with biological targets?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS).

- Quantum Mechanical Calculations : Compute electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- QSAR Modeling : Relate structural descriptors (e.g., polar surface area) to activity using partial least squares regression .

What in vitro assays assess antimicrobial potential?

Q. Basic

- Broth microdilution : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill assays : Evaluate bactericidal/fungicidal kinetics over 24 hours.

- Biofilm inhibition : Quantify reduction in biofilm biomass using crystal violet staining .

How does crystallographic data (e.g., SHELX refinement) enhance structural understanding?

Q. Advanced

- Electron density maps : Resolve ambiguities in oxadiazole-quinoline dihedral angles using SHELXL-refined X-ray data.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O) influencing crystal packing and stability .

What are key considerations for stability studies under physiological conditions?

Q. Basic

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC.

- Thermal stability : Assess decomposition at 37°C over 72 hours.

- Light sensitivity : Store samples under UV/visible light and track photodegradation .

How do oxadiazole substituent modifications affect pharmacokinetics?

Q. Advanced

- LogP optimization : Introduce electron-withdrawing groups (e.g., -NO₂) to reduce lipophilicity and improve solubility.

- Metabolic stability : Use liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups).

- Plasma protein binding : Measure affinity using equilibrium dialysis .

What methods elucidate electrochemical behavior?

Q. Advanced

- Cyclic voltammetry : Identify redox-active sites (e.g., quinoline C=O group) in acetonitrile/0.1 M TBAP.

- DFT calculations : Compare experimental reduction potentials with HOMO-LUMO gaps computed at the B3LYP/6-31G* level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.